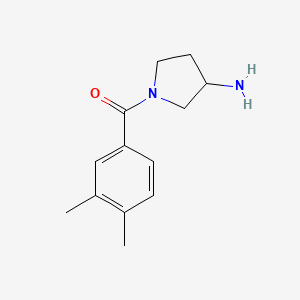

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine

Overview

Description

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine is a chemical compound with diverse scientific applications. Its unique structure enables it to be used in various research areas, including drug development, material synthesis, and catalysis1.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of 3,4-dimethylbenzoyl chloride with pyrrolidine in an appropriate solvent. Further purification and characterization steps are necessary to obtain the final product.

Molecular Structure Analysis

The molecular formula of 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine is C<sub>13</sub>H<sub>16</sub>N<sub>2</sub>O . Let’s examine its structural features:

- The core structure consists of a pyrrolidine ring with a 3,4-dimethylbenzoyl group attached.

- The benzoyl group imparts aromatic character, while the pyrrolidine moiety contributes to its cyclic nature.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:

- Amide Formation : Reacting with primary amines to form amides.

- Reductive Amination : Conversion to secondary or tertiary amines using reducing agents.

- Acylation : The benzoyl group can undergo acylation reactions.

Physical And Chemical Properties Analysis

- Melting Point : This compound typically melts at a specific temperature (which can be found in the literature).

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Stability : Assess its stability under different conditions (e.g., temperature, light, pH).

Scientific Research Applications

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is an intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves a Michael addition and a stereoselective alkylation (Fleck et al., 2003).

Pyrrole and Pyrrole Derivatives

Pyrroles are foundational in biological molecules like heme and chlorophyll. Pyrrole derivatives, including pyrrolidines, have various applications, such as in solvents and intermediates with relatively low toxicity (Anderson & Liu, 2000).

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

This process involves a domino reaction with l-proline, forming multiple C–C and C–N bonds in a one-pot operation, leading to the creation of a six-membered ring (Gunasekaran, Prasanna, & Perumal, 2014).

Development of Improved Nickel Pincer Complex

A switch from a dimethyl amino group to a pyrrolidino group in a nickel(II) pincer complex significantly enhanced its catalytic efficiency for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).

Chemical Analysis and Characterization

Analysis of Non-polar Heterocyclic Aromatic Amines

A novel sample preparation procedure using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction for analyzing heterocyclic aromatic amines in cooked beefburgers was developed (Agudelo Mesa, Padró, & Reta, 2013).

Investigations Based on Non-Covalent Interactions

1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were synthesized and characterized, exploring intramolecular non-covalent interactions and providing insights into the structural characteristics of these compounds (Zhang et al., 2018).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.

Future Directions

- Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.

- Materials Science : Explore its applications in material synthesis (e.g., polymers, nanoparticles).

- Catalysis : Assess its catalytic properties in various reactions.

Remember that this analysis is based on available information, and further research is essential to uncover additional insights. For detailed references, consult the relevant papers12.

properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-3-4-11(7-10(9)2)13(16)15-6-5-12(14)8-15/h3-4,7,12H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLJORVYAVMWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)

![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)

![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)

![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)